Cas no 51871-42-2 ((2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid)

(2S)-2-(2-{(tert-Butoxy)carbonylamino}acetamido)-4-methylpentanoic acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and a leucine backbone. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. Its chiral (2S) configuration ensures compatibility with stereospecific reactions, while the carboxylate moiety allows for further coupling via standard amidation protocols. The tert-butyl ester provides stability against nucleophiles and bases, making it suitable for stepwise solid-phase or solution-phase peptide assembly. This intermediate is valued for its high purity and consistent performance in complex organic transformations.
(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid structure
51871-42-2 structure
商品名:(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid
CAS番号:51871-42-2
MF:C13H24N2O5
メガワット:288.34006
MDL:MFCD00190801
CID:361186
PubChem ID:11953699

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-
    • Boc-Gly-Leu-OH
    • (2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
    • (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid
    • MDL: MFCD00190801
    • インチ: InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1
    • InChIKey: RGNNFKYULPHSJI-VIFPVBQESA-N
    • ほほえんだ: CC(C[C@H](NC(CNC(OC(C)(C)C)=O)=O)C(O)=O)C

計算された属性

  • せいみつぶんしりょう: 288.16862
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 10

じっけんとくせい

  • 密度みつど: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 142-145 ºC (ethyl acetate hexane )
  • ようかいど: 微溶性(2.6 g/l)(25ºC)、
  • PSA: 104.73

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A969883-25g
Boc-Gly-Leu-OH
51871-42-2 95%
25g
$148.0 2025-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62569-250mg
N-Boc-glycyl-L-leucine, 98%
51871-42-2 98%
250mg
¥958.00 2023-03-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CB819-50mg
(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid
51871-42-2 95+%
50mg
55.0CNY 2021-07-14
abcr
AB504234-5 g
N-Boc-glycyl-L-leucine, 95% (Boc-Gly-L-Leu-OH); .
51871-42-2 95%
5g
€363.50 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CB819-5g
(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid
51871-42-2 95+%
5g
1187.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CB819-1g
(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid
51871-42-2 95+%
1g
354.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224779-250mg
Boc-Gly-Leu-OH
51871-42-2 97%
250mg
¥31.00 2024-05-10
Ambeed
A969883-250mg
Boc-Gly-Leu-OH
51871-42-2 95%
250mg
$9.0 2025-02-25
Ambeed
A969883-1g
Boc-Gly-Leu-OH
51871-42-2 95%
1g
$17.0 2025-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62569-5g
N-Boc-glycyl-L-leucine, 98%
51871-42-2 98%
5g
¥11498.00 2023-03-15

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid 関連文献

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acidに関する追加情報

Introduction to (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic Acid (CAS No. 51871-42-2)

The compound (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid, identified by its CAS number 51871-42-2, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.

At the core of its molecular structure lies a chiral center, specifically the (S)-configuration at the second carbon atom, which contributes to its unique stereochemical properties. The presence of multiple functional groups, including an amide linkage and a tert-butoxycarbonyl (Boc) protecting group, enhances its versatility in synthetic chemistry. These features make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Recent advancements in drug discovery have highlighted the importance of chiral compounds in developing highly specific and effective therapeutic agents. The stereochemistry of (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid plays a crucial role in determining its biological activity. Studies have shown that enantiomeric purity is essential for achieving desired pharmacological effects, and this compound exemplifies the significance of precise stereochemical control in medicinal chemistry.

In the realm of synthetic organic chemistry, the Boc-protected amine group serves as a critical handle for further functionalization. This protection strategy allows for selective modification at other sites within the molecule without affecting the sensitive amine functionality. Such modular design is particularly useful in multi-step syntheses where regioselectivity and protection-deprotection strategies are paramount.

The compound's utility extends beyond simple intermediates; it has been explored as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and interacting with biological targets. These studies underscore the importance of understanding molecular interactions at a fundamental level.

One area where this compound has shown particular promise is in the development of protease inhibitors. Proteases are enzymes that play vital roles in various biological processes, and their inhibition is often a key strategy in drug design. The amide linkage and the overall structure of (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid provide a scaffold that can be tailored to interact with specific protease targets.

Moreover, the tert-butoxycarbonyl group not only protects the amine but also influences the solubility and stability of the compound during synthetic processes. This characteristic makes it an attractive candidate for further derivatization, allowing chemists to fine-tune its properties for specific applications.

Recent research has also explored the use of computational methods to predict and optimize the properties of such compounds. Molecular modeling techniques have been employed to understand how changes in the molecular structure affect biological activity. These computational approaches complement traditional experimental methods, providing a more efficient route to discovering novel therapeutics.

The synthesis of chiral compounds like (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid often requires sophisticated methodologies to ensure high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution are commonly employed to achieve these goals. The development of new synthetic routes continues to be an active area of research, driven by the need for more efficient and sustainable methods.

In conclusion, (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid represents a fascinating example of how structural features can be leveraged to develop biologically active molecules. Its chiral center, protective groups, and overall architecture make it a versatile tool in pharmaceutical research. As our understanding of molecular interactions deepens, compounds like this one will continue to play a pivotal role in drug discovery and development.

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